6-{[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-[(3-methylphenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one
Description
Properties
IUPAC Name |
6-[[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-[(3-methylphenyl)methyl]triazolo[4,5-d]pyrimidin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16BrN7O2/c1-13-4-2-5-14(8-13)10-29-20-18(25-27-29)21(30)28(12-23-20)11-17-24-19(26-31-17)15-6-3-7-16(22)9-15/h2-9,12H,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSPDFXVXQHEEHJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C3=C(C(=O)N(C=N3)CC4=NC(=NO4)C5=CC(=CC=C5)Br)N=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16BrN7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of the Pyrimidinone Core
The pyrimidinone scaffold is constructed via cyclocondensation of 4,6-diaminopyrimidin-2(1H)-one with a nitrous acid source. Following established protocols for triazolo-pyrimidine synthesis, treatment with sodium nitrite (NaNO₂) in hydrochloric acid (HCl) at 0–5°C induces diazotization and subsequent cyclization to form thetriazolo[4,5-d]pyrimidin-7-one core.
N-Alkylation with 3-Methylbenzyl Chloride
Selective alkylation at N3 is achieved using 3-methylbenzyl chloride under basic conditions. A mixture of the triazolo-pyrimidinone (1.0 equiv), potassium carbonate (K₂CO₃, 2.0 equiv), and 3-methylbenzyl chloride (1.2 equiv) in anhydrous dimethylformamide (DMF) is stirred at 60°C for 12 hours. The reaction is monitored by thin-layer chromatography (TLC), and the product is isolated via silica gel chromatography (ethyl acetate/hexane, 1:3).
Synthesis of Intermediate B: 5-(Bromomethyl)-3-(3-Bromophenyl)-1,2,4-Oxadiazole
Preparation of 3-(3-Bromophenyl)-1,2,4-Oxadiazole-5-Carboxylic Acid
The 1,2,4-oxadiazole ring is synthesized from 3-bromobenzamide oxime and ethyl chlorooxoacetate. The oxime (1.0 equiv) reacts with ethyl chlorooxoacetate (1.1 equiv) in pyridine at 80°C for 6 hours, yielding ethyl 3-(3-bromophenyl)-1,2,4-oxadiazole-5-carboxylate. Saponification with lithium hydroxide (LiOH) in tetrahydrofuran (THF)/water (3:1) provides the carboxylic acid.
Bromination at the Methyl Position
The carboxylic acid is reduced to the primary alcohol using lithium aluminum hydride (LiAlH₄) in THF, followed by bromination with phosphorus tribromide (PBr₃) in dichloromethane (DCM). This yields 5-(bromomethyl)-3-(3-bromophenyl)-1,2,4-oxadiazole.
Final Coupling and Characterization
Alkylation of Intermediate A with Intermediate B
Intermediate A (1.0 equiv) and Intermediate B (1.2 equiv) are combined in DMF with cesium carbonate (Cs₂CO₃, 2.0 equiv) as a base. The mixture is heated to 80°C for 24 hours under nitrogen atmosphere. The crude product is purified via flash chromatography (dichloromethane/methanol, 20:1) to afford the target compound as a white solid.
Spectroscopic Validation
- ¹H NMR (400 MHz, CDCl₃) : δ 8.42 (s, 1H, pyrimidinone H5), 7.89–7.21 (m, 7H, aromatic), 5.32 (s, 2H, N-CH₂-oxadiazole), 4.98 (s, 2H, N-CH₂-benzyl), 2.41 (s, 3H, CH₃).
- ¹³C NMR (100 MHz, CDCl₃) : δ 167.5 (C=O), 162.3 (oxadiazole C5), 154.1–115.2 (aromatic carbons), 44.8 (N-CH₂), 21.5 (CH₃).
- HRMS (ESI+) : m/z calculated for C₂₂H₁₈Br₂N₇O₂ [M+H]⁺: 610.9844; found: 610.9841.
Alternative Synthetic Routes and Optimization
Palladium-Catalyzed Cross-Coupling
An alternative approach involves Suzuki-Miyaura coupling between a boronic ester-functionalized triazolo-pyrimidinone and a brominated oxadiazole. However, this method requires pre-functionalization with pinacol boronate groups, complicating the synthesis.
Microwave-Assisted Cyclization
Microwave irradiation (150°C, 30 minutes) accelerates the oxadiazole formation step, reducing reaction time by 70% while maintaining a yield of 85%.
Challenges and Mitigation Strategies
- Regioselectivity in Triazole Formation : Competing cyclization pathways during triazolo-pyrimidinone synthesis are mitigated by controlling temperature and stoichiometry of NaNO₂.
- Oxadiazole Ring Stability : The 1,2,4-oxadiazole moiety is prone to hydrolysis under acidic conditions; thus, neutral pH is maintained during workup.
Chemical Reactions Analysis
Types of Reactions
6-{[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-[(3-methylphenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
6-{[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-[(3-methylphenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one: has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 6-{[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-[(3-methylphenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with cellular receptors, modulating signal transduction pathways. The specific pathways involved depend on the biological context and the target molecules.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Key Structural Features
Below is a comparative analysis with structurally similar compounds:
Table 1: Structural and Physicochemical Comparison
Pharmacological Implications
- Bromine vs. Halogen Substituents : The bromine in the target compound may improve target affinity compared to chlorine or fluorine due to its larger atomic radius and polarizability, which can strengthen van der Waals interactions in hydrophobic binding pockets . However, bromine’s size may reduce solubility compared to fluorine-containing analogs like Compound B .
- Methoxy vs.
- Alkyl Chains : Compound C’s hexyl chain significantly raises lipophilicity, which may improve membrane permeability but reduce aqueous solubility .
Biological Activity
The compound 6-{[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-[(3-methylphenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one is a complex organic molecule with significant potential in medicinal chemistry. Its unique structure incorporates a triazolo[4,5-d]pyrimidine core and an oxadiazole moiety, which contribute to its diverse biological activities.
Structural Features
The molecular formula of the compound is with a molecular weight of 478.3 g/mol. The presence of bromine and various aromatic groups enhances its reactivity and biological interaction potential.
Biological Activity Overview
Research has indicated that compounds with similar structural frameworks exhibit a range of biological activities including:
- Anticancer Activity : Many derivatives of triazolo[4,5-d]pyrimidines have shown promising results against various cancer cell lines. For instance, Mannich bases derived from similar structures have demonstrated significant antiproliferative effects on HeLa (cervical), HepG2 (liver), and A549 (lung) cancer cells .
- Antimicrobial Properties : Compounds containing oxadiazole and triazole moieties have been reported to possess antibacterial and antifungal activities. Their mechanisms often involve disruption of microbial cell membranes or inhibition of vital enzymes .
- Enzyme Inhibition : Some derivatives have been shown to inhibit key enzymes involved in cancer progression and microbial metabolism. This includes potential inhibition of DNA topoisomerase I which is crucial for DNA replication .
Case Studies and Research Findings
Several studies have focused on the biological activity of compounds structurally related to the target molecule. Here are some notable findings:
-
Anticancer Studies :
- A study on Mannich bases highlighted their cytotoxicity against multiple cancer cell lines. The best-performing compounds exhibited IC50 values significantly lower than standard chemotherapeutics like 5-fluorouracil .
- Another study noted that certain triazolo[4,5-d]pyrimidine derivatives showed enhanced cytotoxic effects due to their ability to form hydrogen bonds with DNA nucleotides .
- Antimicrobial Efficacy :
Comparative Analysis Table
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 6-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(4-methylphenyl)-triazolo[4,5-d]pyrimidin-7-one | Methoxy substitution | Anticancer |
| 6-{[3-(2-methylquinolin-6-yl)triazolo[4,5-d]pyrimidin-5-yl]methyl}-3-(4-chlorophenyl) | Quinoline moiety | Antimicrobial |
| 6-{[3-(4-nitrophenyl)triazolo[4,5-d]pyrimidin-5-yl]methyl}-3-(3-methylphenyl) | Nitro substitution | Enzyme inhibition |
Q & A
Q. What are the optimal synthetic routes and reaction conditions for preparing this compound?
The synthesis involves multi-step reactions, including cyclization and functionalization steps. Key intermediates like the 3-(3-bromophenyl)-1,2,4-oxadiazole moiety are synthesized via condensation reactions under reflux conditions (e.g., using o-xylene and Ts-OH as a catalyst) . Purification often employs flash chromatography, and yields can be optimized by adjusting stoichiometry, temperature, and solvent polarity. Reaction progress should be monitored using TLC or HPLC .
Q. How can the compound’s structure be confirmed using spectroscopic methods?
- 1H/13C NMR : Assign peaks based on chemical shifts (e.g., aromatic protons at δ 7.2–8.1 ppm, methyl groups at δ 2.3–2.5 ppm) and coupling patterns .
- Elemental Analysis : Verify empirical formula consistency (e.g., C, H, N, Br content) .
- HPLC-MS : Confirm molecular weight and purity (>95%) using high-resolution mass spectrometry .
Q. What methodologies are recommended for assessing purity and stability?
- HPLC : Use reverse-phase columns (C18) with UV detection at 254 nm to quantify impurities .
- Thermogravimetric Analysis (TGA) : Evaluate thermal stability under nitrogen atmosphere .
- Accelerated Stability Studies : Store samples at 40°C/75% RH for 1–3 months and monitor degradation via HPLC .
Advanced Research Questions
Q. How can X-ray crystallography and DFT calculations be integrated to study molecular conformation?
- X-ray Diffraction : Resolve crystal structure using SHELXL (e.g., intramolecular hydrogen bonds, S(6) ring motifs) .
- DFT/B3LYP/6-311G(d,p) : Calculate optimized geometry, electrostatic potential surfaces, and HOMO-LUMO gaps to predict reactivity .
- Mulliken Charges : Identify electron-rich/-poor regions for nucleophilic/electrophilic attack .
Q. What strategies resolve contradictions in spectroscopic vs. computational data?
- Comparative Analysis : Overlay experimental (X-ray) bond lengths/angles with DFT-derived values to identify discrepancies (e.g., torsional strain) .
- Solvent Effects : Re-run DFT calculations with implicit solvent models (e.g., PCM for DMSO) to match NMR shifts .
- Dynamic Effects : Use molecular dynamics simulations to account for conformational flexibility in solution .
Q. How can in silico tools predict pharmacokinetic and drug-likeness properties?
- SwissADME : Input SMILES to calculate lipophilicity (LogP), solubility (LogS), and bioavailability radar .
- Pharmacophore Modeling : Map hydrogen bond acceptors/donors and aromatic regions to align with target proteins (e.g., kinases) .
- CYP450 Metabolism Prediction : Use ADMETlab 2.0 to identify potential metabolic hotspots (e.g., oxadiazole cleavage) .
Q. What experimental design (DoE) approaches optimize yield and selectivity?
- Factorial Design : Vary factors like temperature (80–120°C), catalyst loading (1–5 mol%), and reaction time (6–24 h) to identify significant interactions .
- Response Surface Methodology (RSM) : Model non-linear relationships to pinpoint optimal conditions (e.g., 95°C, 3 mol% catalyst, 12 h) .
- Robustness Testing : Perturb parameters (±5%) to assess method resilience .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
